molecular formula C8H11NO2S B13295173 methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate

methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate

Cat. No.: B13295173
M. Wt: 185.25 g/mol
InChI Key: AJNFOBUKNGRRKH-LURJTMIESA-N
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Description

Methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes mentioned above to achieve high yields and purity. This may include the use of catalytic systems and environmentally friendly reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol .

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions and hydrogen bonding, while the amino and ester groups can form covalent bonds with active sites on proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Biological Activity

Methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its ability to interact with various biological targets. The presence of an amino group enhances its potential as a bioactive molecule.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The thiophene moiety can interact with enzymes and receptors, modulating their activity. This interaction often involves non-covalent bonding, such as hydrogen bonds, which can influence the compound's reactivity and binding affinity.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens.

Antimicrobial Properties

Research indicates that this compound has shown effectiveness against certain bacterial strains. In vitro studies have demonstrated varying degrees of inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against various bacterial strains.
    • Method : Disc diffusion method was employed to assess inhibition zones.
    • Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.
    • : The compound could serve as a lead for developing new antibiotics.
  • Anti-inflammatory Study :
    • Objective : To investigate the anti-inflammatory effects in vitro.
    • Method : Cytokine assays were performed on macrophage cell lines treated with the compound.
    • Results : A marked reduction in TNF-alpha and IL-6 production was noted.
    • : this compound may offer therapeutic benefits in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectMethodologyReference
AntimicrobialInhibition of bacterial growthDisc diffusion method
Anti-inflammatoryReduced cytokine levelsCytokine assays

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

methyl (3S)-3-amino-3-thiophen-2-ylpropanoate

InChI

InChI=1S/C8H11NO2S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3/t6-/m0/s1

InChI Key

AJNFOBUKNGRRKH-LURJTMIESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=CS1)N

Canonical SMILES

COC(=O)CC(C1=CC=CS1)N

Origin of Product

United States

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